3,5-dinitro-N-propylbenzamide
Overview
Description
3,5-dinitro-N-propylbenzamide is a chemical compound with the linear formula C10H11N3O5 . It has a molecular weight of 253.216 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H11N3O5 . The molecular weight of this compound is 253.216 .Scientific Research Applications
Environmental Decomposition
3,5-Dinitrobenzamide, a relative of 3,5-dinitro-N-propylbenzamide, has applications in environmental sciences, particularly concerning its decomposition in aqueous solutions. Studies have found that UV/hydrogen peroxide (H2O2) and UV/titanium dioxide (TiO2) advanced oxidation processes (AOPs) can efficiently decompose 3,5-dinitrobenzamide. The decomposition process is influenced by factors like solution pH, the presence of inorganic anions, and is characterized by the release of ions like NH4+, NO3−, and NO2−. The primary decomposition products and the possible decomposition pathways have been studied using time-of-flight mass spectrometry (Yan et al., 2017).
Electrochemical Applications
N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, structurally similar to this compound, has been employed in the development of high sensitive biosensors. These biosensors, based on FePt/CNTs nanocomposite modified carbon paste electrodes, are designed for the electrocatalytic determination of substances like glutathione and piroxicam. The modified electrode demonstrates potent electron mediating behavior and enables the linear detection of the substances in specific concentration ranges, highlighting the material's sensitivity and potential for analytical applications (Karimi-Maleh et al., 2014).
Photovoltaic Devices
In the field of renewable energy, 3,5-dinitrobenzoyl chloride, a compound related to this compound, has been linked to graphene oxide nanosheets to create an electron acceptor material for bulk heterojunction photovoltaic devices. The modification significantly enhances the performance of the devices, yielding a notable improvement in power conversion efficiency. The material demonstrates promising properties in terms of dispersibility in organic solvents and the ability to improve the electron acceptor characteristics in photovoltaic applications (Stylianakis et al., 2012).
Supramolecular Assembly
The capacity of 3,5-dinitrobenzamide to form additive supramolecular assemblies has been explored. By co-crystallizing with compounds like 3,5-dinitrobenzonitrile, 3,5-dinitrobenzamide forms additive assemblies where simple addition of hydrogen-bonded networks takes place. This property is significant in the field of crystal engineering and offers insights into the structural dynamics of molecular compounds (Pedireddi et al., 2003).
properties
IUPAC Name |
3,5-dinitro-N-propylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5/c1-2-3-11-10(14)7-4-8(12(15)16)6-9(5-7)13(17)18/h4-6H,2-3H2,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJACLQPFWDXMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403050 | |
Record name | Benzamide, 3,5-dinitro-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10056-18-5 | |
Record name | Benzamide, 3,5-dinitro-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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